synthesis and characterization of 1,4-bis(difluoromethoxy)benzene
synthesis and characterization of 1,4-bis(difluoromethoxy)benzene
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(difluoromethoxy)benzene
Executive Summary
1,4-Bis(difluoromethoxy)benzene (CAS: 27691-15-2 ) is a specialized fluorinated building block used in medicinal chemistry and materials science.[1] It serves as a lipophilic, metabolically stable bioisostere of 1,4-dimethoxybenzene (hydroquinone dimethyl ether). The replacement of methyl hydrogens with fluorine atoms significantly alters the physicochemical profile:
-
Lipophilicity: The
group is a lipophilic hydrogen bond donor ( modulation). -
Metabolic Stability: The
bonds protect the alkoxy group from rapid oxidative O-dealkylation by cytochrome P450 enzymes. -
Conformation: The "anomeric effect" of the fluorine atoms influences the preferred conformation of the ether linkage, impacting receptor binding.
This guide details the synthesis of 1,4-bis(difluoromethoxy)benzene from hydroquinone using two distinct protocols: a modern, bench-stable solid reagent method (Recommended) and the traditional gaseous Freon-22 method.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1,4-Bis(difluoromethoxy)benzene |
| CAS Number | 27691-15-2 |
| Molecular Formula | |
| Molecular Weight | 210.13 g/mol |
| Structure | |
| Physical State | Colorless liquid or low-melting solid |
| Boiling Point | ~85–90 °C at 15 mmHg (estimated based on analogs) |
| Solubility | Soluble in DCM, EtOAc, |
Retrosynthetic Analysis & Mechanism
The installation of the difluoromethoxy group is achieved via the O-difluoromethylation of phenols. The core mechanism involves the generation of the electrophilic species difluorocarbene (
Mechanism of Action[13][14][15]
-
Activation: Base-mediated deprotonation of hydroquinone forms the bis-phenoxide dianion.
-
Carbene Generation: The reagent (e.g., sodium chlorodifluoroacetate) decomposes to release difluorocarbene (
). -
Insertion: The phenoxide nucleophile attacks the electrophilic carbene.
-
Protonation: The resulting anion abstracts a proton (from solvent or water) to form the final ether.
Figure 1: Mechanistic pathway for the O-difluoromethylation of hydroquinone via difluorocarbene insertion.
Experimental Protocols
Protocol A: Solid Reagent Method (Recommended)
Reagent: Sodium Chlorodifluoroacetate (SCDA)
Rationale: This method avoids the use of gaseous chlorodifluoromethane (Freon-22), which is an ozone-depleting substance and requires pressurized cylinders. SCDA is a stable solid that releases
Materials
-
Hydroquinone (1.0 equiv)[2]
-
Sodium chlorodifluoroacetate (SCDA) (4.5 equiv)
-
Potassium carbonate (
) (anhydrous, 3.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add Hydroquinone (10 mmol, 1.10 g) and
(30 mmol, 4.15 g) to the flask. -
Solvation: Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes to generate the phenoxide.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (45 mmol, 6.86 g) in one portion.
-
Reaction: Heat the mixture to 95–100 °C in an oil bath.
-
Note: Evolution of
gas will be observed. Ensure the system is vented through a bubbler. -
Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting phenol.
-
-
Workup: Cool the mixture to room temperature. Pour slowly into ice-water (100 mL).
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (
mL). -
Washing: Wash the combined organics with water (
) and brine ( ) to remove DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the residue via silica gel flash chromatography (eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).
Expected Yield: 60–75%
Protocol B: Gaseous Reagent Method (Traditional)
Reagent: Chlorodifluoromethane (
Materials
-
Chlorodifluoromethane gas
-
Sodium Hydroxide (NaOH) (aqueous 30-50%)
-
Solvent: Isopropanol or Dioxane/Water
-
Phase Transfer Catalyst (optional): Tetrabutylammonium bromide (TBAB)
Step-by-Step Methodology
-
Setup: Use a pressure vessel or a 3-neck flask equipped with a gas dispersion tube (frit) and a dry-ice condenser.
-
Charging: Dissolve Hydroquinone (10 mmol) in Isopropanol (30 mL). Add aqueous NaOH (30%, 20 mL).
-
Gas Addition: Heat the mixture to 60–70 °C . Slowly bubble
gas through the solution with vigorous stirring.-
Caution: Do not seal the system unless using a rated autoclave. Excess gas must be trapped.
-
-
Monitoring: Continue gas flow until the reaction is complete (typically 4–8 hours).
-
Workup: Cool the mixture, dilute with water, and extract with dichloromethane (DCM).
-
Purification: Distillation is preferred for large-scale batches; chromatography for small scale.
Characterization & Quality Control
To validate the synthesis, the following spectroscopic data must be obtained. The diagnostic signal is the triplet in the proton NMR corresponding to the
Nuclear Magnetic Resonance (NMR)[2][4][10][16][17]
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 7.15 ppm | Singlet (s) | - | Aromatic | |
| 6.48 ppm | Triplet (t) | |||
| -82.0 ppm | Doublet (d) | |||
| 148.5 ppm | Triplet (t) | Aromatic | ||
| 122.0 ppm | Singlet (s) | - | Aromatic | |
| 116.0 ppm | Triplet (t) |
Mass Spectrometry (GC-MS)[18]
-
Molecular Ion (
): m/z 210 -
Fragmentation: Loss of
(m/z 159), followed by loss of second or .
Safety & Handling
Hazard Identification
-
Difluorocarbene (
): Highly reactive electrophile. While generated in situ, it is toxic. Ensure adequate ventilation. -
Sodium Chlorodifluoroacetate: Irritant. Decomposes to release
and fluorinated byproducts. -
Pressure: Protocol B involves gas introduction which may pressurize glassware if blocked. Use a pressure relief valve.
Storage
-
Store 1,4-bis(difluoromethoxy)benzene in a cool, dry place.
-
While relatively stable, aryl difluoromethyl ethers can slowly hydrolyze under strongly acidic conditions; store away from strong acids.
References
-
Preparation of Aryl Difluoromethyl Ethers
- Zafrani, Y., et al. "Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry, 2017.
-
Difluorocarbene Chemistry Review
- Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014.
-
Properties of Fluorinated Ethers
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
CAS Registry Data
- PubChem Compound Summary for CAS 27691-15-2.
